molecular formula C26H24N2O5 B12466042 2-(3-methoxypropyl)-N-[4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide

2-(3-methoxypropyl)-N-[4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide

Cat. No.: B12466042
M. Wt: 444.5 g/mol
InChI Key: VTPKHBPXGWPLEV-UHFFFAOYSA-N
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Description

2-(3-methoxypropyl)-N-[4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxypropyl group, a methylphenoxy group, and a dioxoisoindole carboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxypropyl)-N-[4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dioxoisoindole core, followed by the introduction of the methoxypropyl and methylphenoxy groups through various organic reactions such as nucleophilic substitution and amide bond formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxypropyl)-N-[4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(3-methoxypropyl)-N-[4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxypropyl)-N-[4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
  • 3-[4-(2-methylpropyl)phenyl]propanoic acid

Uniqueness

Compared to similar compounds, 2-(3-methoxypropyl)-N-[4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C26H24N2O5

Molecular Weight

444.5 g/mol

IUPAC Name

2-(3-methoxypropyl)-N-[4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C26H24N2O5/c1-17-4-9-20(10-5-17)33-21-11-7-19(8-12-21)27-24(29)18-6-13-22-23(16-18)26(31)28(25(22)30)14-3-15-32-2/h4-13,16H,3,14-15H2,1-2H3,(H,27,29)

InChI Key

VTPKHBPXGWPLEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCCOC

Origin of Product

United States

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